tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate
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Overview
Description
“tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1018443-01-0 . It has a molecular weight of 186.25 . The IUPAC name of this compound is tert-butyl 3-methyl-3-azetidinylcarbamate .
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 186.25 . For a detailed analysis of its physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or other specialized chemistry resources.
Scientific Research Applications
Hydrogen and Halogen Bond Interactions in Crystal Structures
Carbamate derivatives, including tert-butyl carbamates, have been found to exhibit interesting molecular interactions in their crystal structures. Specifically, these compounds form an interplay of strong and weak hydrogen bonds, assembling molecules into three-dimensional architectures. These interactions were studied through Hirshfeld surfaces and 2D fingerprint plots, highlighting the importance of these bonds in the molecular arrangement of carbamates (Das et al., 2016).
Synthesis and Reactivity Studies
Tert-butyl carbamates are key intermediates in the synthesis of various complex molecules. For instance, they have been used in the preparation of thieno[3,2-b]pyrroles and dihydrothieno[3,2-b]pyrroles, which have potential applications in pharmacology and materials science. The reactivity of tert-butyl carbamates has been a subject of study, revealing their potential in facilitating complex chemical transformations (Brugier et al., 2001).
Role in Asymmetric Synthesis
The tert-butyl carbamate moiety is also significant in asymmetric synthesis, contributing to the stereochemical outcomes of certain reactions. For instance, tert-butyl carbamates have been used in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds, showcasing their utility in producing stereochemically complex molecules (Yang et al., 2009).
Facilitation of Specific Organic Reactions
Moreover, tert-butyl carbamates have facilitated specific organic reactions such as photoredox-catalyzed aminations and decarboxylation reactions. These reactions are pivotal in assembling a range of bioactive molecules and demonstrate the versatility of tert-butyl carbamates in organic synthesis (Wang et al., 2022).
Safety and Hazards
The safety information available indicates that “tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate” is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation”, respectively. Precautionary statements include measures to take in case of exposure or if specific situations occur .
Properties
IUPAC Name |
tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVXPWQROCCVQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571808 |
Source
|
Record name | tert-Butyl [(3-methylazetidin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159603-47-1 |
Source
|
Record name | tert-Butyl [(3-methylazetidin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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